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Compound of Interest |

Compound Name: Methyl 4-chloro-3-methylpicolinate
CAS No.: 1260764-76-8
Cat. No.: B1455579
. J

Introduction & Scope

Methyl 4-chloro-3-methylpicolinate (CsHsCINOz) is a critical heterocyclic intermediate used
in the synthesis of pyridine-based agrochemicals (synthetic auxins) and pharmaceutical
scaffolds.[1] Its structural core—a pyridine ring substituted with a chlorine atom at C4, a methyl
group at C3, and a methyl ester at C2—presents specific analytical challenges.

The basicity of the pyridine nitrogen often leads to peak tailing in chromatography, while the
proximity of the chlorine and methyl groups can induce steric effects observable in NMR. This
guide provides a validated analytical framework for the rigorous characterization of this
molecule, ensuring data integrity for regulatory submissions and process optimization.

Physicochemical Profile[1][2][3][4][5]
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Property Specification Notes

Methyl 4-chloro-3-

UPAC Name methylpyridine-2-carboxylate

CAS Number 1260764-76-8

Molecular Formula CsHsCINO:2

Molecular Weight 185.61 g/mol Monoisotopic Mass: ~185.02
Appearance Off-white to beige solid

B Soluble in MeOH, DMSO, o o
Solubility Limited solubility in water
CH2zCl2, EtOAc

Moisture sensitive (ester
Storage 2-8°C, Inert Atmosphere ]
hydrolysis)

Analytical Strategy Workflow

The following decision tree outlines the logical flow for complete characterization, distinguishing
between routine release testing and deep structural elucidation.
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3. Impurity Profiling

Acid Hydrolysis Product Regioisomers
(C7H6CINO2) (Process Specific)

Click to download full resolution via product page

Figure 1: Analytical workflow for the characterization of pyridine carboxylate esters.

Protocol: High-Performance Liquid Chromatography
(HPLC)[1]

Objective: To quantify purity and detect process-related impurities (e.g., the hydrolyzed acid or
regioisomers).

Method Rationale
Pyridine derivatives are basic (

).[1] On standard silica columns at neutral pH, the protonated nitrogen interacts with residual
silanols, causing severe peak tailing.
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e Solution: Use a "Base-Deactivated" (BD) C18 column or a charged surface hybrid (CSH)

column.[1]

» Mobile Phase: Acidic modification (0.1% Formic Acid or TFA) ensures the pyridine is fully

protonated and ion-pairing prevents silanol interaction, sharpening the peak.

Operating Conditions

Parameter

Setting

Column

Agilent ZORBAX Eclipse Plus C18 (4.6 x 100

mm, 3.5 um) or equivalent

Mobile Phase A

Water + 0.1% Formic Acid (v/v)

Mobile Phase B

Acetonitrile + 0.1% Formic Acid (v/v)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV at 254 nm (primary) and 220 nm (impurity

Detection
scan)
Injection Vol 5puL
Run Time 15 minutes
Gradient Table[1]
Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 10 90
12.0 10 90
12.1 95 5
15.0 95 5
Sample Preparation
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e Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100%
Acetonitrile (to ensure solubility).

e Working Solution: Dilute 1:10 with Water/Acetonitrile (50:50) to reach 0.1 mg/mL. Filter
through a 0.22 um PTFE filter.

System Suitability Criteria:
e Tailing Factor (

): < 1.5[1]
e Theoretical Plates (

): > 5000

e %RSD (n=5 injections): < 2.0%][1]

Protocol: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the regiochemistry of the substituents (Cl vs. Me positions).

1H-NMR Prediction & Assignment

The structure contains two aromatic protons on the pyridine ring.[1] Their coupling pattern is
the definitive identification key.

Solvent: DMSO-de or CDCls (CDCls is preferred for sharper ester peaks).[1]
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Proton Chemical Shift o ) Assighment
. Multiplicity Integration .
Environment (3 ppm) Logic
Doublet ( Deshielded by
Pyridine H-6 8.30-8.50 1H adjacent
Hz) Nitrogen.[1]
Doublet ( Ortho-coupling to
Pyridine H-5 7.30-7.50 1H H-6.[1] Shielded
H2) relative to H-6.[1]
] Typical methyl
Ester -OCHs 3.90-4.00 Singlet 3H

ester range.[1]

Deshielded by
aromatic ring and

Ring -CHs (C3) 2.50 - 2.65 Singlet 3H
ortho-carbonyl.

[1]

Critical Structural Proof:

e The doublet-doublet pattern in the aromatic region confirms the protons are adjacent (C5
and C6). If the Cl and Me were in different positions (e.g., para to each other), you would see
two singlets.

o NOE (Nuclear Overhauser Effect): If regiochemistry is in doubt, irradiating the Ring-CHs (C3)
should show an NOE enhancement of the Ester-OCHs (due to proximity) but not the
aromatic protons.

Protocol: Mass Spectrometry (LC-MS)[1][6][8][9]

Objective: Confirmation of molecular weight and detection of trace impurities.

Method Parameters[1][10][11]

« lonization: Electrospray lonization (ESI) in Positive Mode.[2][3]

e Source Voltage: 3.5 kV.[1]
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e Scan Range: 100 — 500 m/z.[1]

Interpretation

e Parent lon [M+H]*: Expected m/z = 186.03 (for 3>Cl) and 188.03 (for 3’Cl).

» Isotope Pattern: The presence of Chlorine must be validated by the characteristic 3:1
intensity ratio between the M (186) and M+2 (188) peaks.

e Common Fragments:
o Loss of -OCHs (M-31): m/z ~155[1]
o Loss of -COOCHs (M-59): m/z ~127[1]

Impurity Profiling & Troubleshooting

Common issues encountered during the development of this intermediate:

Issue Probable Cause Corrective Action

) ] ) ) o Ensure Mobile Phase pH is <
N Silanol interaction with Pyridine )
Peak Tailing (HPLC) N 3.0. Add 5mM Ammonium
' Formate if using MS.

) ) Check sample solvent for
) Hydrolysis to Acid (4-chloro-3-
Extra Peak (RT ~ 3-4 min) S ] water content.[1] Prepare fresh
methylpicolinic acid). )
samples in anhydrous ACN.

Ensure NMR solvent is free of
acid traces (use Na2COs
neutralized CDCls if

necessary).

Split Peaks (NMR) Rotamers or salt formation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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